Chiral Center at C2 Delivers ≥98% Enantiomeric Excess, Absent in the 4‑Substituted Regioisomer
The target compound possesses a stereogenic center at C2 of the piperazine ring, a feature entirely absent in the 4‑substituted regioisomer tert‑butyl 4‑(dimethylcarbamoyl)piperazine‑1‑carboxylate (CAS 215453‑81‑9) . Enantiomerically pure (R)‑ and (S)‑ forms are commercially supplied with enantiomeric excess (ee) specifications of ≥98%, as documented by American Elements [1]. In contrast, the 4‑substituted isomer is achiral and cannot provide stereochemical induction.
| Evidence Dimension | Presence of stereogenic center and enantiomeric excess |
|---|---|
| Target Compound Data | Chiral at C2; commercially available with ee ≥98% (both (R) and (S) enantiomers) |
| Comparator Or Baseline | tert-Butyl 4-(dimethylcarbamoyl)piperazine-1-carboxylate (CAS 215453-81-9) – achiral, no stereogenic center |
| Quantified Difference | Target provides defined enantiomer (≥98% ee); comparator is achiral (0% ee, no stereochemical information) |
| Conditions | Commercial specification data from supplier certificates of analysis |
Why This Matters
For medicinal chemistry programs requiring enantiopure intermediates, only the 2‑substituted scaffold can deliver the stereochemical purity necessary for regulatory-compliant lead optimization.
- [1] American Elements, CAS 1217825-46-1 – (R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride; ee ≥98%. View Source
